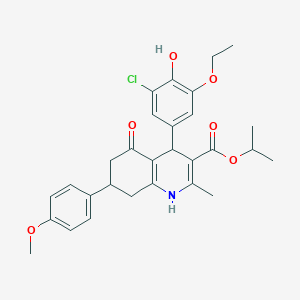![molecular formula C14H10BrFN2OS B4921317 N-{[(4-bromophenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B4921317.png)
N-{[(4-bromophenyl)amino]carbonothioyl}-2-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(4-bromophenyl)amino]carbonothioyl}-2-fluorobenzamide, also known as BFA-1, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. BFA-1 is a small molecule inhibitor of the protein-protein interaction between BRD4 and CBP, which has been shown to have anti-cancer and anti-inflammatory effects.
作用機序
N-{[(4-bromophenyl)amino]carbonothioyl}-2-fluorobenzamide works by inhibiting the protein-protein interaction between BRD4 and CBP. BRD4 is a transcriptional regulator that plays a key role in cancer and inflammatory diseases, and CBP is a co-activator of transcription factors that is required for the expression of a number of different genes. By inhibiting the interaction between these two proteins, N-{[(4-bromophenyl)amino]carbonothioyl}-2-fluorobenzamide can block the expression of genes that are involved in cancer and inflammation.
Biochemical and Physiological Effects:
N-{[(4-bromophenyl)amino]carbonothioyl}-2-fluorobenzamide has been shown to have a number of different biochemical and physiological effects. In cancer cells, N-{[(4-bromophenyl)amino]carbonothioyl}-2-fluorobenzamide has been shown to induce cell cycle arrest and apoptosis, which can lead to the inhibition of tumor growth. In preclinical models of inflammation, N-{[(4-bromophenyl)amino]carbonothioyl}-2-fluorobenzamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which can lead to a reduction in inflammation.
実験室実験の利点と制限
One of the main advantages of N-{[(4-bromophenyl)amino]carbonothioyl}-2-fluorobenzamide for lab experiments is its specificity for the BRD4-CBP interaction. This specificity allows for the selective inhibition of genes that are involved in cancer and inflammation, without affecting other cellular processes. However, one limitation of N-{[(4-bromophenyl)amino]carbonothioyl}-2-fluorobenzamide is its solubility, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are a number of different future directions for the study of N-{[(4-bromophenyl)amino]carbonothioyl}-2-fluorobenzamide. One area of interest is the development of N-{[(4-bromophenyl)amino]carbonothioyl}-2-fluorobenzamide as a therapeutic agent for cancer and inflammatory diseases. Another area of interest is the study of the molecular mechanisms underlying the anti-cancer and anti-inflammatory effects of N-{[(4-bromophenyl)amino]carbonothioyl}-2-fluorobenzamide. Additionally, the development of more soluble analogs of N-{[(4-bromophenyl)amino]carbonothioyl}-2-fluorobenzamide could lead to improved experimental utility. Overall, the study of N-{[(4-bromophenyl)amino]carbonothioyl}-2-fluorobenzamide has the potential to lead to the development of new therapies for a number of different diseases.
合成法
The synthesis of N-{[(4-bromophenyl)amino]carbonothioyl}-2-fluorobenzamide involves the reaction of 2-fluorobenzoic acid with thionyl chloride to produce 2-fluorobenzoyl chloride. The resulting compound is then reacted with 4-bromoaniline to produce N-{[(4-bromophenyl)amino]carbonothioyl}-2-fluorobenzamide. The synthesis of N-{[(4-bromophenyl)amino]carbonothioyl}-2-fluorobenzamide has been described in detail in a number of scientific publications.
科学的研究の応用
N-{[(4-bromophenyl)amino]carbonothioyl}-2-fluorobenzamide has been shown to have potential as a therapeutic agent for a number of different diseases, including cancer and inflammatory disorders. In preclinical studies, N-{[(4-bromophenyl)amino]carbonothioyl}-2-fluorobenzamide has been shown to inhibit the growth of a number of different cancer cell lines, including acute myeloid leukemia, multiple myeloma, and triple-negative breast cancer. N-{[(4-bromophenyl)amino]carbonothioyl}-2-fluorobenzamide has also been shown to have anti-inflammatory effects in preclinical models of rheumatoid arthritis and asthma.
特性
IUPAC Name |
N-[(4-bromophenyl)carbamothioyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFN2OS/c15-9-5-7-10(8-6-9)17-14(20)18-13(19)11-3-1-2-4-12(11)16/h1-8H,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTPIPDSZCWHAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(5-{[3-(carboxymethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4921237.png)
![3-amino-N-(5-methyl-3-isoxazolyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B4921245.png)
![1-[3-(4-tert-butyl-2-methylphenoxy)propyl]-4-methylpiperazine](/img/structure/B4921251.png)
![1-[(4-methoxy-1-naphthyl)methyl]pyrrolidine](/img/structure/B4921255.png)
![2-[2-oxo-2-(3-oxo-1-piperazinyl)ethyl]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B4921258.png)
![2-(1-cyclohexen-1-yl)-N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]acetamide](/img/structure/B4921268.png)

![2-methoxy-N'-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide](/img/structure/B4921280.png)
![N-{[2-(4-methyl-1,4-diazepan-1-yl)-3-pyridinyl]methyl}-2-(methylthio)nicotinamide](/img/structure/B4921293.png)


![5-{2-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4921319.png)
![2-phenyl-N-{1-[1-(1,3-thiazol-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B4921322.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,3-dimethylbenzamide](/img/structure/B4921329.png)